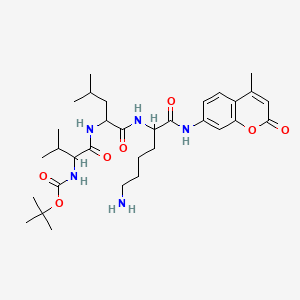
Boc-val-leu-lys-amc acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-val-leu-lys-amc acetate salt is a sensitive, fluorogenic, and specific substrate used for the quantitative measurement of plasmin. It is also cleaved by acrosin from the ascidian Halocynthia roretzi, by porcine calpain isozymes I and II, and by papain . The compound has a molecular formula of C₃₂H₄₉N₅O₇·C₂H₄O₂ and a molecular weight of 675.82 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-leu-lys-amc acetate salt involves the protection of amino acids followed by coupling reactions. The process typically starts with the protection of the amino group of valine, leucine, and lysine using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques. The final product is obtained by deprotecting the Boc groups and converting the compound to its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-val-leu-lys-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes such as plasmin, acrosin, calpain, and papain.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin, acrosin, calpain, and papain are commonly used for hydrolysis reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Major Products Formed
Aplicaciones Científicas De Investigación
Boc-val-leu-lys-amc acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in diagnostic assays for detecting protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biochemical research.
Mecanismo De Acción
The mechanism of action of Boc-val-leu-lys-amc acetate salt involves its cleavage by specific enzymes. The compound is a substrate for enzymes like plasmin, acrosin, calpain, and papain. Upon cleavage, it releases the fluorogenic compound 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured using fluorescence spectroscopy . This allows for the assessment of enzyme activity and the study of molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Boc-val-leu-lys-mca: Another fluorogenic substrate used for similar enzyme assays.
Boc-val-leu-lys-amc hydrochloride: A variant of the acetate salt with similar applications.
Uniqueness
Boc-val-leu-lys-amc acetate salt is unique due to its high sensitivity and specificity for plasmin and other proteases. Its fluorogenic properties make it an excellent substrate for quantitative enzyme assays, providing accurate and reliable results .
Propiedades
IUPAC Name |
tert-butyl N-[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXRKIIFWZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














